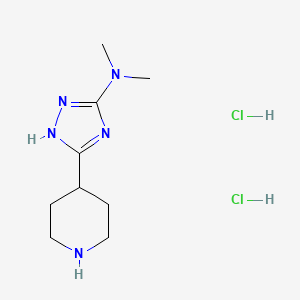

N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride is systematically named according to IUPAC rules. The parent structure is a 1H-1,2,4-triazole ring substituted at position 3 with an N,N-dimethylamine group and at position 5 with a piperidin-4-yl group. The dihydrochloride salt designation indicates two hydrochloride counterions associated with the base structure.

Key naming conventions applied include:

- 1H-1,2,4-triazole : The heterocyclic core with nitrogen atoms at positions 1, 2, and 4.

- 3-amine : The amino group (-NH-) at position 3, modified by N,N-dimethyl substitution.

- 5-(piperidin-4-yl) : A piperidine ring attached via its 4-position to the triazole’s 5-position.

- Dihydrochloride : Two hydrochloric acid molecules protonating basic nitrogen sites.

The full IUPAC name reflects precise positional numbering and substituent hierarchy per IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₉Cl₂N₅ , derived from the base structure (C₉H₁₇N₅) and two hydrochloride counterions (2HCl).

Table 1: Molecular Formula and Weight Breakdown

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Base structure | C₉H₁₇N₅ | 195.27 |

| Dihydrochloride | 2HCl | 72.92 |

| Total | C₉H₁₉Cl₂N₅ | 268.19 |

The base structure’s molecular weight (195.27 g/mol) is computed from atomic masses (C: 12.01, H: 1.01, N: 14.01). The dihydrochloride adds 72.92 g/mol (Cl: 35.45, H: 1.01).

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this compound is limited, insights can be inferred from related piperidine-triazole derivatives. X-ray diffraction studies of analogous structures (e.g., 4-(4-methyl-1,2,4-triazol-3-yl)piperidine dihydrochloride) reveal monoclinic crystal systems with space group P2₁/c and unit cell dimensions approximating:

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value Range |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5–9.0 |

| b (Å) | 12.0–13.0 |

| c (Å) | 10.5–11.5 |

| β (°) | 95–100 |

| Z | 4 |

Hydrogen bonding between the triazole’s NH group and chloride ions likely stabilizes the lattice, while the piperidine ring adopts a chair conformation.

Tautomeric Behavior in 1,2,4-Triazole Ring Systems

The 1,2,4-triazole core exhibits tautomerism, but substituents heavily influence equilibrium. For N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine , the N,N-dimethylamine group at position 3 and the piperidin-4-yl group at position 5 favor the 1H-tautomer (amine at N3) due to:

- Steric effects : Dimethyl groups hinder rotation, stabilizing the 1H-form.

- Electronic effects : Electron-donating substituents enhance resonance stabilization of the amine tautomer.

Table 3: Tautomeric Preferences in 1,2,4-Triazole Derivatives

| Substituent at Position 3 | Substituent at Position 5 | Dominant Tautomer |

|---|---|---|

| N,N-dimethylamine | Piperidin-4-yl | 1H-1,2,4-triazole |

| -H | -H | 4H-1,2,4-triazole |

| -OCH₃ | -Ph | 1H-1,2,4-triazole |

Experimental and computational studies confirm that bulky or electron-donating groups at position 3 shift equilibrium toward the 1H-tautomer, which is further stabilized by intramolecular hydrogen bonding in the solid state.

Properties

IUPAC Name |

N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5.2ClH/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7;;/h7,10H,3-6H2,1-2H3,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUUDNQVYHYUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

Synthesis of Piperidin-4-yl Intermediate

- The process begins with the preparation of a piperidine derivative, often protected as a tert-butyl carbamate (Boc) to facilitate handling and selectivity.

- For example, a tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate intermediate is isolated by extraction and purified by column chromatography.

- Deprotection of the Boc group is achieved by treatment with hydrogen chloride in ethyl acetate, yielding the free amine as a dihydrochloride salt.

Formation of the 1,2,4-Triazole Ring

- The key step involves the reaction of the piperidinyl intermediate with dimethyl N-cyanodithioiminocarbonate in the presence of a base such as potassium carbonate or triethylamine, typically in acetonitrile or ethanol as solvent.

- This reaction forms an intermediate carbimidothioate species, which upon further treatment with hydrazine monohydrate undergoes cyclization to form the 1,2,4-triazole ring.

- The reaction mixture is refluxed for several hours to ensure completion.

Isolation and Purification

- After completion, the reaction mixture is cooled, and water is added to precipitate the product.

- The solid is filtered and purified by column chromatography on silica gel, followed by precipitation to obtain the pure N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride.

- The final product is isolated as a dihydrochloride salt, which enhances stability and crystallinity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Boc-protected piperidine synthesis | Sodium cyanoborohydride, zinc chloride (additive) | Methanol | 0 °C to reflux (ambient preferred) | Reductive amination step |

| Boc deprotection | Hydrogen chloride in ethyl acetate | Ethyl acetate | Ambient | Converts Boc-protected amine to dihydrochloride salt |

| Carbimidothioate formation | Dimethyl N-cyanodithioiminocarbonate, potassium carbonate or triethylamine | Acetonitrile or ethanol | Ambient to reflux (40-60 °C) | Forms intermediate for triazole ring |

| Cyclization to triazole | Hydrazine monohydrate | Ethanol | Reflux | Ring closure to form 1,2,4-triazole |

| Isolation | Water addition, cooling (-20 °C to ambient) | Water/Ethanol | Cooling to 5 °C | Precipitation and filtration |

Mechanistic Insights and Intermediate Species

- The conversion of the piperidinyl amine to the triazole involves an initial nucleophilic attack on the dimethyl N-cyanodithioiminocarbonate, generating a carbimidothioate intermediate.

- This intermediate, likely the (Z)-4-(piperidin-4-yl)-N-cyanopiperidine-1-carbimidothioate, undergoes nucleophilic substitution upon reaction with hydrazine monohydrate, leading to ring closure and formation of the triazole core.

- The sequence of reactions ensures regioselective formation of the 1,2,4-triazole ring with the N,N-dimethylamino substituent intact.

Summary Table of Preparation Method

| Stage | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Piperidine intermediate synthesis | Reductive amination with Boc protection | Sodium cyanoborohydride, zinc chloride, N-(tert-butoxycarbonyl)-4-piperidone | Boc-protected piperidine derivative |

| 2. Boc deprotection | Acidic cleavage of Boc group | HCl in ethyl acetate | Piperidin-4-yl amine dihydrochloride |

| 3. Carbimidothioate formation | Reaction with dimethyl N-cyanodithioiminocarbonate | Potassium carbonate or triethylamine, acetonitrile/ethanol | Carbimidothioate intermediate |

| 4. Triazole ring formation | Cyclization with hydrazine hydrate | Hydrazine monohydrate, ethanol | N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-triazol-3-amine |

| 5. Isolation and purification | Precipitation and chromatography | Water, silica gel chromatography | Pure dihydrochloride salt |

Research Findings and Scalability

- The described process is reported to be efficient, scalable, and reproducible, suitable for producing the compound in multi-gram to kilogram quantities.

- The use of mild conditions for Boc deprotection and triazole formation minimizes side reactions and degradation.

- The final dihydrochloride salt form improves compound stability and handling for downstream applications.

Additional Notes

- The synthetic route is adaptable to various substituted piperidine precursors, allowing structural modifications for analog development.

- The choice of solvents and bases can be optimized depending on scale and equipment availability.

- Purification by column chromatography followed by precipitation ensures high purity, essential for biological research use.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can be carried out at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Oxidation can yield corresponding oxo derivatives.

Reduction Products: Reduction can produce reduced forms of the compound.

Substitution Products: Substitution reactions can lead to various substituted triazoles.

Scientific Research Applications

Applications in Scientific Research

N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride has several notable applications:

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Research indicates it may serve as a lead compound in drug development targeting various diseases, particularly in cancer therapy through histone deacetylase (HDAC) inhibition.

Biological Research

In biological studies, this compound is used to investigate the effects of triazole derivatives on biological systems. It has shown promise in modulating enzyme activity and influencing gene expression.

Organic Synthesis

As a building block in organic chemistry, this compound facilitates the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Antiviral Activity

Emerging research suggests that the compound may possess antiviral properties by interfering with viral replication mechanisms. However, further studies are needed to clarify its specific interactions.

Case Study 1: Histone Deacetylase Inhibition

A study focused on the inhibition of HDACs demonstrated that N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amines exhibited high selectivity and potency against HDAC6. The results indicated inhibition rates exceeding 90% at concentrations as low as 1 μM, suggesting its potential for targeted cancer therapies.

Case Study 2: Antiviral Activity

Preliminary investigations into the antiviral activity of this compound have indicated potential efficacy against certain viruses by disrupting their replication processes. Further research is necessary to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

1-(Azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate Dihydrochloride

- Molecular Weight : 290.41 g/mol

- CAS : EN300-25093388

- Key Differences :

- Implications : Smaller ring size may limit conformational flexibility, affecting target binding.

N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

Functional Group Variations

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride

- Key Differences :

- Implications : Oxazole’s lower basicity may reduce solubility compared to the triazole-containing target compound.

Methyl 4-(Piperidin-4-yl)butanoate Hydrochloride

- Key Differences: Lacks triazole; instead, features a butanoate ester linked to piperidine. Ester group introduces hydrolytic instability.

- Implications : Ester functionality may limit metabolic stability compared to the triazole-dimethylamine system.

Pharmacological and Physicochemical Properties

Key Research Findings

- Salt Form Advantages : The dihydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability.

- Piperidine vs.

- Triazole vs. Oxazole/Indole : The 1,2,4-triazole core provides dual hydrogen-bonding capability, which is absent in oxazole derivatives, suggesting stronger target binding.

Biological Activity

N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride, a triazole derivative, has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into its biological activity, synthesis methods, and relevant research findings.

The compound's chemical identity is defined by its CAS number 1697072-99-3 and molecular formula C9H17N5. Its molecular weight is approximately 195.3 g/mol, and it is characterized by a high purity level of 93% .

Synthesis Methods

The synthesis of N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine typically involves cyclization reactions between piperidine derivatives and triazole precursors. Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity. Industrial production may utilize batch or continuous flow processes to meet scalability demands .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, influencing various biological pathways. The precise mechanisms remain an area of ongoing research, particularly in relation to its potential as a therapeutic agent .

Anticancer Properties

Research indicates that N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine exhibits significant anticancer properties. A study focusing on hydroxamic acid-based histone deacetylase inhibitors revealed that derivatives containing the triazole core demonstrated potent inhibition rates against histone deacetylases (HDACs), particularly HDAC6. Notably, compounds with the triazole structure showed inhibition rates exceeding 90% at concentrations as low as 1 μM .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in critical biological processes. For instance, it has shown promise in inhibiting histone deacetylases which are key targets in cancer therapy due to their role in regulating gene expression .

Case Study 1: Histone Deacetylase Inhibition

In a study evaluating a series of triazole derivatives for HDAC inhibition, compounds featuring the piperidine moiety were synthesized and tested. The results indicated that several derivatives exhibited high selectivity and potency against HDAC6, suggesting a potential pathway for developing targeted cancer therapies .

Case Study 2: Antiviral Activity

Another area of exploration includes the antiviral activity of N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine. Preliminary studies have indicated that the compound may interfere with viral replication mechanisms; however, further investigation is required to elucidate the specific interactions involved .

Comparative Analysis with Similar Compounds

| Compound | CAS No. | Molecular Weight | Biological Activity |

|---|---|---|---|

| N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine | 1697072-99-3 | 195.3 g/mol | HDAC inhibition |

| N,N-Dimethyl-5-(piperidin-4-yl)-1H-imidazolium | Not Available | Not Available | Antibacterial |

| N,N-Dimethyl-pyridazinone derivative | Not Available | Not Available | Anticancer |

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step reactions involving condensation of piperidine derivatives with triazole precursors. For example, a method analogous to the synthesis of nitazoxanide derivatives involves coupling a piperidinyl intermediate with a functionalized triazole under reflux in pyridine or DMF . To optimize efficiency, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Central Composite Design (CCD) can minimize trial runs while identifying optimal conditions, as demonstrated in chemical process optimization studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm substituent positions on the triazole and piperidine rings. Discrepancies between predicted and observed shifts (e.g., piperidine ring protons) may arise from conformational flexibility, requiring 2D NMR (COSY, HSQC) for resolution .

- LC-MS/MS : Quantify purity and detect impurities at trace levels (<0.1%). Hyphenated techniques (e.g., HPLC-UV/HRMS) are critical for identifying byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical NMR predictions and experimental data for this compound?

Discrepancies often stem from dynamic effects (e.g., ring puckering in piperidine) or solvent-induced shifts. To address this:

- Perform temperature-dependent NMR to probe conformational equilibria.

- Use computational tools (DFT-based NMR prediction, e.g., Gaussian or ORCA) to model solvent effects and compare with experimental data .

- Validate via X-ray crystallography if single crystals are obtainable, as seen in analogous triazole-piperidine structures .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological or catalytic systems?

- Reactivity Prediction : Use quantum mechanical calculations (e.g., DFT) to map potential energy surfaces for reactions like hydrogen bonding or nucleophilic attack. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify reactive intermediates .

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) can predict binding affinities to biological targets (e.g., enzymes or receptors), leveraging the compound’s piperidine-triazole scaffold, which is common in kinase inhibitors .

Q. How should researchers design experiments to assess the compound’s biological activity while minimizing false positives?

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For example, triazole derivatives often exhibit off-target effects on cytochrome P450 enzymes, necessitating counter-screening .

- Dose-Response Curves : Apply Hill slope analysis to distinguish specific binding from nonspecific aggregation. Include positive controls (e.g., known inhibitors) and validate results across cell lines .

Q. What strategies are recommended for optimizing the purification of synthetic intermediates with similar polarity to the target compound?

- Chromatography : Use reverse-phase flash chromatography with gradients of acetonitrile/water (0.1% TFA) to separate polar byproducts.

- Ion-Exchange Resins : Exploit the dihydrochloride salt’s charge for selective retention on SCX columns .

Q. How can researchers validate the stability of synthetic intermediates under varying pH and temperature conditions?

- Forced Degradation Studies : Expose intermediates to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via UPLC-MS and identify degradation products using spectral libraries .

Methodological Considerations

Q. What statistical approaches are critical for analyzing contradictory data in high-throughput screening assays?

- Multivariate Analysis : Use Principal Component Analysis (PCA) to distinguish true hits from artifacts.

- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by testing plate uniformity and signal-to-noise ratios .

Q. How can researchers leverage hyphenated analytical techniques to validate synthetic pathways?

- LC-NMR-MS : Combines separation, structural elucidation, and mass confirmation in one workflow. For example, track the formation of the triazole ring via characteristic -isotope patterns in HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.